5-Bromo-2-isobutoxybenzamide
Description
5-Bromo-2-isobutoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5th position of the benzene ring and an isobutoxy group (-OCH2CH(CH3)2) at the 2nd position. Benzamide derivatives are often studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds due to their hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
FNMDFUJKRFOYIO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Compound 1 : Benzimidazole derivatives are widely explored for anticancer activity due to DNA intercalation or topoisomerase inhibition . The phenyl group may enhance planar stacking with biomolecules.
- Compound 2 : Fluorinated benzamides are common in kinase inhibitor design (e.g., JAK/STAT pathways), with the methoxyphenyl group contributing to target selectivity .
- Compound 3 : Coumarin-benzamide hybrids are studied for dual functionality (e.g., imaging and therapy), suggesting that similar modifications in the target compound could expand its utility .
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